molecular formula C21H21ClN2O3 B3971005 4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3971005
M. Wt: 384.9 g/mol
InChI Key: CXWWLUXKAYVNGC-HTXNQAPBSA-N
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Description

4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dimethylaminoethyl group, a hydroxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with a suitable amine to form an amide intermediate. This intermediate is then subjected to further reactions, such as cyclization and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol .

Scientific Research Applications

4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-23(2)12-13-24-18(14-6-4-3-5-7-14)17(20(26)21(24)27)19(25)15-8-10-16(22)11-9-15/h3-11,18,25H,12-13H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWLUXKAYVNGC-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
4-(4-CHLOROBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

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